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Compound of Interest

Compound Name: 4-Bromomethyl-1,2-dinitrobenzene

Cat. No.: B188514

A Technical Guide to the Spectroscopic Profile of 4-Bromomethyl-1,2-dinitrobenzene

This document provides a detailed overview of the expected spectroscopic data for 4-
Bromomethyl-1,2-dinitrobenzene, a compound of interest for researchers and professionals
in drug development and chemical synthesis. Due to the limited availability of direct
experimental data for this specific molecule, this guide presents predicted spectroscopic
characteristics based on the analysis of structurally similar compounds. The methodologies for
acquiring such data are also detailed.

Molecular Structure

Chemical Name: 4-Bromomethyl-1,2-dinitrobenzene Molecular Formula: C7HsBrN20a4
Molecular Weight: 261.03 g/mol Structure:
leiChemical structure of 4-Bromomethyl-1,2-dinitrobenzene

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-Bromomethyl-1,2-dinitrobenzene. These
predictions are derived from spectral data of analogous compounds, including isomers and
derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~46-4.8 Singlet (s) 2H -CHz2Br
~76-7.8 Doublet (d) 1H Ar-H

Doublet of doublets
~8.1-8.3 1H Ar-H

(dd)
~8.4-8.6 Doublet (d) 1H Ar-H

Table 2: Predicted 13C NMR Data (Solvent: CDCls, 100 MHz)

Chemical Shift (6, ppm)

Assignment

~30-35

-CH2Br

~ 120 - 140 (multiple peaks)

Aromatic carbons

~ 145 - 155 (multiple peaks)

Aromatic carbons attached to nitro groups

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch
1550 - 1510 Strong Asymmetric NOz2 stretch
1360 - 1330 Strong Symmetric NOz2 stretch
~ 1220 Medium-Strong C-N stretch

~ 690 Medium-Strong C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)
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miz Relative Intensity Assighment

[M]* (Molecular ion peak with

260/262 High

bromine isotopes)
181 Medium [M - Br]*
165 Medium [M - NO2 - NOJ*
135 Medium [C7Hs502]*
76 High [CeHa]*

Experimental Protocols

The following sections describe the standard methodologies for the synthesis of 4-
Bromomethyl-1,2-dinitrobenzene and the acquisition of its spectroscopic data.

Synthesis of 4-Bromomethyl-1,2-dinitrobenzene

A plausible synthetic route involves the radical bromination of 4-methyl-1,2-dinitrobenzene.
Materials:

e 4-methyl-1,2-dinitrobenzene

e N-Bromosuccinimide (NBS)

e Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

e Carbon tetrachloride (CCla) or other suitable non-polar solvent

e Anhydrous sodium sulfate

» Hexane and Ethyl acetate for chromatography

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-
methyl-1,2-dinitrobenzene in CCla.
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Add N-Bromosuccinimide and a catalytic amount of the radical initiator (BPO or AIBN).

Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of
the radical reaction.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter to remove the
succinimide byproduct.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium
sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl
acetate solvent system.

Characterize the purified product using NMR, IR, and MS.

Spectroscopic Analysis

NMR Spectroscopy: *H and 3C NMR spectra would be recorded on a 400 MHz
spectrometer. The sample would be dissolved in deuterated chloroform (CDCIs), and
chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard.

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) or as a KBr pellet.

Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with
an electron ionization (EIl) source. The sample would be introduced directly or via a gas
chromatograph (GC-MS).

Workflow Diagram
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The following diagram illustrates the logical workflow from the synthesis of 4-Bromomethyl-
1,2-dinitrobenzene to its comprehensive spectroscopic characterization.

Workflow for Synthesis and Spectroscopic Analysis of 4-Bromomethyl-1,2-dinitrobenzene

Start: 4-methyl-1,2-dinitrobenzene

Radical Bromination

(NBS, AIBN, CCl4, reflux)

Reaction Workup
(Filtration, Washing, Drying)

Purification

(Column Chromatography)

@momethyl-l,z-dinit@

NMR Analysis
(*H and 13C)

IR Analysis MS Analysis

Data Interpretation and
Structure Confirmation

End: Characterized Compound
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Click to download full resolution via product page
Caption: Synthesis and analysis workflow.

This technical guide provides a foundational understanding of the spectroscopic properties of
4-Bromomethyl-1,2-dinitrobenzene. The presented data and protocols are intended to aid
researchers in the synthesis, identification, and application of this compound.

 To cite this document: BenchChem. [spectroscopic data for 4-Bromomethyl-1,2-
dinitrobenzene (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188514#spectroscopic-data-for-4-bromomethyl-1-2-
dinitrobenzene-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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